Cas no 505080-62-6 (7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(4-Fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 4-fluorophenyl and hydroxyethylamino substituents, contribute to its unique reactivity and binding properties, making it a valuable intermediate for the synthesis of biologically active compounds. The presence of a methyl group at the 3-position enhances stability, while the dione moiety offers opportunities for further functionalization. This compound may be of interest in the development of enzyme inhibitors or receptor modulators due to its purine core, a common pharmacophore in drug discovery. Its well-defined structure ensures reproducibility in research applications.
7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
505080-62-6 structure
商品名:7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:505080-62-6
MF:C15H16FN5O3
メガワット:333.317646026611
CID:6472083

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 7-(4-Fluorobenzyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
    • 1H-Purine-2,6-dione, 7-[(4-fluorophenyl)methyl]-3,7-dihydro-8-[(2-hydroxyethyl)amino]-3-methyl-
    • インチ: 1S/C15H16FN5O3/c1-20-12-11(13(23)19-15(20)24)21(14(18-12)17-6-7-22)8-9-2-4-10(16)5-3-9/h2-5,22H,6-8H2,1H3,(H,17,18)(H,19,23,24)
    • InChIKey: KUZDUBOXGWRPFU-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(F)C=C2)C2=C(N(C)C(=O)NC2=O)N=C1NCCO

じっけんとくせい

  • 密度みつど: 1.52±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.53±0.70(Predicted)

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1064-0016-20μmol
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1064-0016-40mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1064-0016-15mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1064-0016-50mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1064-0016-20mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1064-0016-10μmol
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1064-0016-25mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1064-0016-2μmol
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1064-0016-1mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1064-0016-5μmol
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
505080-62-6 90%+
5μl
$63.0 2023-05-17

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 505080-62-6): A Comprehensive Overview

The compound 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 505080-62-6) represents an intriguing purine derivative with significant potential in pharmaceutical research. This fluorophenyl-substituted purine has garnered attention from medicinal chemists due to its unique structural features combining a hydroxyethylamino group with a methylated tetrahydro purine core.

Structurally, this molecule belongs to the class of modified purine derivatives, characterized by the presence of both fluorophenyl and hydroxyethyl substituents. The 2,6-dione moiety in its structure suggests potential hydrogen bonding capabilities, making it particularly interesting for drug design applications. Researchers have noted that the 4-fluorophenylmethyl group at position 7 may influence the compound's lipophilicity and membrane permeability.

Recent studies in medicinal chemistry have highlighted the importance of such purine-based compounds in developing new therapeutic agents. The presence of both hydrogen bond donor (hydroxyethylamino) and acceptor (dione) groups in 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suggests potential interactions with biological targets, particularly enzymes involved in nucleotide metabolism.

From a synthetic chemistry perspective, the preparation of 505080-62-6 typically involves multi-step organic synthesis starting from appropriate purine precursors. Key steps often include fluorophenyl introduction, hydroxyethylamination, and careful protection/deprotection strategies to achieve the desired substitution pattern. The 3-methyl group in this compound provides additional synthetic challenges that require specialized methodologies.

The physicochemical properties of 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are particularly noteworthy. The fluorine atom on the phenyl ring influences the compound's electronic distribution, potentially affecting its binding characteristics. Meanwhile, the hydroxyethylamino moiety contributes to water solubility, creating an interesting balance of hydrophilic and lipophilic properties.

In current pharmaceutical research, compounds like 505080-62-6 are being investigated for their potential as kinase inhibitors or GPCR modulators. The structural similarity to natural purines makes these molecules particularly attractive for targeting purinergic receptors or enzymes involved in nucleotide metabolism. Recent publications have explored similar compounds for their potential in neurological disorders and inflammatory conditions.

The stability profile of 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has become a topic of significant interest. Researchers are particularly examining how the hydroxyethyl group affects the compound's stability under various pH conditions and its potential for forming stable salts or co-crystals for improved formulation properties.

Analytical characterization of CAS 505080-62-6 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR due to the fluorine atom), mass spectrometry, and X-ray crystallography when suitable crystals can be obtained. The fluorophenyl proton signals often appear as distinctive patterns in 1H NMR spectra, serving as valuable diagnostic markers for compound identification.

From a drug discovery perspective, the purine-2,6-dione scaffold present in this compound has shown promise in various therapeutic areas. The specific modifications in 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may offer advantages in terms of target selectivity and metabolic stability compared to simpler purine derivatives.

The commercial availability of 505080-62-6 from specialty chemical suppliers has enabled broader investigation of this interesting compound. Current market trends show growing demand for such fluorinated purine derivatives, particularly in academic research and early-stage drug discovery programs focusing on central nervous system targets and metabolic disorders.

Recent patent literature reveals that structural analogs of 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been claimed for various therapeutic applications, particularly in areas addressing neurodegenerative diseases and chronic inflammation. The specific substitution pattern in this compound may offer intellectual property advantages for novel drug development.

In formulation science, the hydroxyethylamino group in CAS 505080-62-6 presents interesting opportunities for prodrug development or salt formation to enhance bioavailability. Researchers are exploring various pharmaceutical salts of this compound to optimize its physicochemical properties for different administration routes.

The environmental fate and green chemistry aspects of synthesizing 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have gained attention in recent years. Current research focuses on developing more sustainable synthetic routes that minimize hazardous byproducts while maintaining good yields of this valuable purine derivative.

Quality control standards for 505080-62-6 typically require rigorous purity assessment, often specifying HPLC purity ≥95% for research purposes. The presence of both fluorophenyl and hydroxyethyl groups necessitates careful monitoring of potential impurities that might arise during synthesis or storage.

Looking forward, the scientific community anticipates growing interest in 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and related compounds as tools for biological research and potential therapeutic agents. The unique combination of structural features in this molecule continues to inspire new research directions in medicinal chemistry and drug design.

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